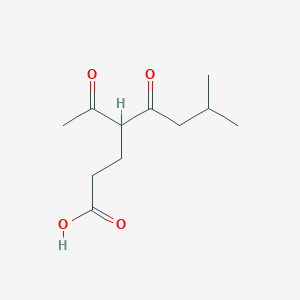
4-Acetyl-7-methyl-5-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-7-methyl-5-oxooctanoic acid is an organic compound with a complex structure that includes both ketone and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-7-methyl-5-oxooctanoic acid typically involves multi-step organic reactions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-keto esters. This intermediate can then be hydrolyzed and decarboxylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-7-methyl-5-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The α-hydrogen atoms adjacent to the ketone group can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4-Acetyl-7-methyl-5-oxooctanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetyl-7-methyl-5-oxooctanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyloctanoic acid: Similar in structure but lacks the ketone group.
Octanoic acid: A simpler carboxylic acid without the ketone and acetyl groups.
Uniqueness
4-Acetyl-7-methyl-5-oxooctanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
90208-47-2 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-acetyl-7-methyl-5-oxooctanoic acid |
InChI |
InChI=1S/C11H18O4/c1-7(2)6-10(13)9(8(3)12)4-5-11(14)15/h7,9H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
FEJCRCSCUKLGAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(CCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


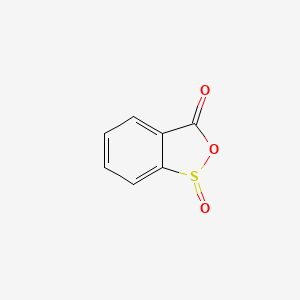

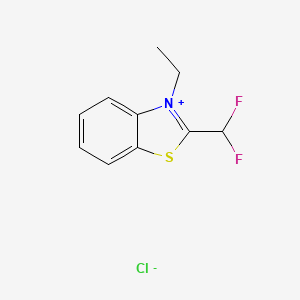
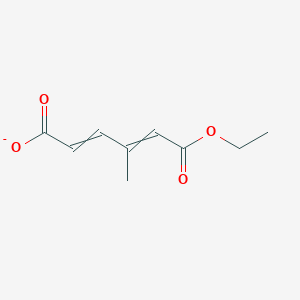
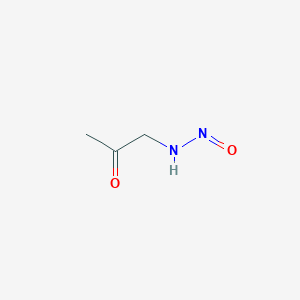
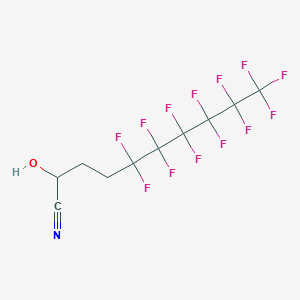

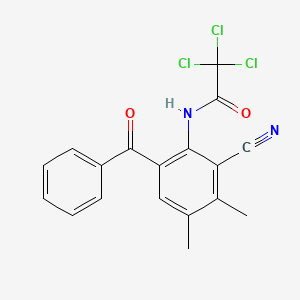
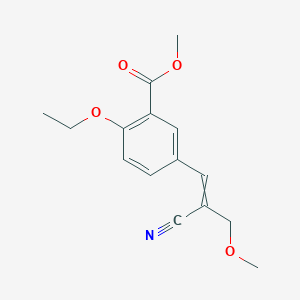
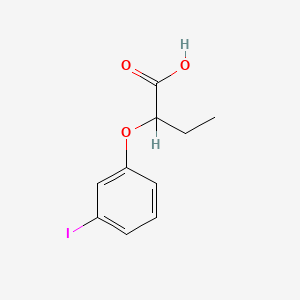
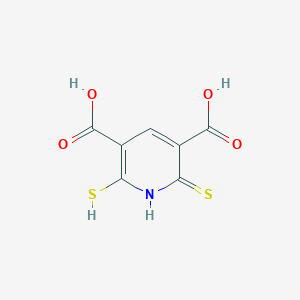
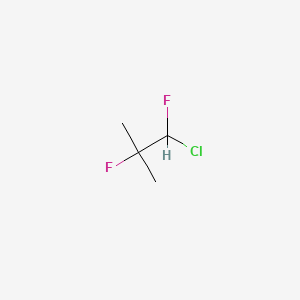
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)

